1-Amino-5-(difluoromethyl)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9F2N |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
5-(difluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11H,14H2 |
InChI Key |
AIOHINJVDDYQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)C(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Amino 5 Difluoromethyl Naphthalene
Strategies for Regioselective Difluoromethylation on Naphthalene (B1677914) Cores
The introduction of a difluoromethyl (CF₂H) group onto a naphthalene scaffold presents a significant synthetic challenge due to the need for regiochemical control. Traditional methods often lack the required selectivity, leading to mixtures of isomers. However, modern synthetic chemistry offers several powerful strategies to achieve regioselective difluoromethylation.
Direct Difluoromethylation Techniques Utilizing Modern Reagents
Direct C-H difluoromethylation has emerged as a powerful tool, avoiding the need for pre-functionalized substrates. nih.gov One notable reagent is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), also known as DFMS, which can generate the CF₂H radical under mild, open-flask conditions. nih.gov This method is particularly effective for nitrogen-containing heteroarenes. nih.gov The regioselectivity of this radical addition is influenced by the electronic properties of the substrate, with the CF₂H radical exhibiting nucleophilic character. nih.gov For instance, in certain nitrogen-containing heterocycles, difluoromethylation occurs selectively at electron-poor sites adjacent to the heteroatom. nih.gov
Another approach involves the use of photoredox catalysis, which allows for the direct difluoromethylation of heterocycles using reagents like sodium difluoromethanesulfonate under visible light, with oxygen as a green oxidant. nih.gov This method obviates the need for metal additives and is applicable to late-stage functionalization of complex molecules. nih.gov
| Reagent/Method | Description | Key Features |
| Zn(SO₂CF₂H)₂ (DFMS) | A reagent for direct difluoromethylation via a radical process. nih.gov | Mild, scalable, and compatible with various functional groups, particularly nitrogen-containing heteroarenes. nih.gov |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate the CF₂H radical from precursors like sodium difluoromethanesulfonate. nih.gov | Metal-free, uses a green oxidant (O₂), and suitable for late-stage functionalization. nih.gov |
Metal-Catalyzed C(sp²)-CF₂H Bond Formation (e.g., Copper- and Nickel-Catalyzed Processes)
Metal-catalyzed cross-coupling reactions provide a reliable avenue for the formation of C(sp²)-CF₂H bonds. Copper- and nickel-based catalytic systems have been extensively developed for this purpose.
Copper-Catalyzed Difluoromethylation: Copper-catalyzed reactions often employ a difluoromethyl source like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in combination with a copper(I) salt. berkeley.edu These reactions can effectively couple with aryl iodides to form difluoromethylated arenes. berkeley.eduresearchgate.net The combination of difluoroiodomethane (B73695) and zinc dust or diethylzinc (B1219324) can also generate (difluoromethyl)zinc reagents that participate in copper-catalyzed difluoromethylation of aryl iodides. researchgate.net A significant advantage of some copper-catalyzed methods is their efficiency without the need for additional ligands. researchgate.net
Nickel-Catalyzed Difluoromethylation: Nickel catalysis offers a powerful alternative, particularly for the cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H). thieme-connect.de This method is notable for its broad substrate scope and mild reaction conditions, avoiding the pre-formation of organometallic reagents. thieme-connect.de The proposed mechanism often involves an initial oxidative addition of the aryl halide to a nickel(0) species, followed by a radical pathway involving a difluoromethyl radical. thieme-connect.de Ligand selection can be crucial in nickel-catalyzed systems, with some ligands enabling selective C(sp³)-S bond cleavage in specific reagents to achieve difluoromethylation. sciengine.com
| Catalyst System | Substrate | Difluoromethyl Source | Key Features |
| Copper(I) Iodide | Aryl Iodides | (Difluoromethyl)zinc reagents | Efficient, ligand-free operation in some cases. researchgate.net |
| Copper(I) Iodide / CsF | Aryl and Vinyl Iodides | TMSCF₂H | High yield and good functional group compatibility. berkeley.edu |
| Nickel(II) Chloride / Ligand | (Hetero)aryl Chlorides | ClCF₂H | Broad substrate scope, mild conditions, no pre-formation of aryl organometallics. thieme-connect.de |
| Nickel(II) Otf / Terpyridine | Aryl Iodides | 2-PySO₂CF₂H | Selective C(sp³)-S bond cleavage for difluoromethylation. sciengine.com |
Radical Difluoromethylation Approaches (e.g., C-H Difluoromethylation)
Radical difluoromethylation has gained significant traction due to its mild reaction conditions and excellent functional group tolerance. researchgate.net These methods often rely on the generation of the difluoromethyl radical from various precursors. Visible light-mediated radical difluoromethylation using photoredox catalysis has become a prominent strategy. researchgate.net
The direct C-H difluoromethylation of arenes can also be achieved using manganese-based catalysts under light induction. rsc.org This approach utilizes reagents like ArSO₂CF₂Br and is promoted by ligands such as DavePhos, proceeding under mild conditions. rsc.org The mechanism is thought to involve a halogen-atom transfer process to generate the active ArSO₂CF₂• radical. rsc.org
The regioselectivity of radical C-H difluoromethylation on naphthalene derivatives is a critical consideration. While general principles of radical aromatic substitution apply, the specific substitution pattern on the naphthalene ring will direct the incoming radical. nih.govresearchgate.net
Methodologies for Introducing the Amino Functionality onto Difluoromethylated Naphthalene Precursors
Once the difluoromethyl group is installed on the naphthalene core, the subsequent introduction of an amino group is required to complete the synthesis of 1-Amino-5-(difluoromethyl)naphthalene. This can be achieved through several established amination strategies.
Nucleophilic Amination Reactions
Nucleophilic aromatic substitution (SNAr) is a viable method for introducing an amino group, particularly if the difluoromethylated naphthalene precursor contains a suitable leaving group (e.g., a halide) and is activated by electron-withdrawing groups. youtube.comlibretexts.org The difluoromethyl group itself is electron-withdrawing, which can facilitate SNAr reactions. rsc.orgmdpi.com These reactions typically involve treating the aryl halide with an amine source, such as ammonia (B1221849) or an amide anion, often at elevated temperatures. youtube.com The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, accelerating the reaction. libretexts.org
Uncatalyzed nucleophilic aminations are most effective with highly electron-deficient arenes. youtube.com For less activated systems, harsher conditions or alternative strategies may be necessary. youtube.com
Transition Metal-Catalyzed Cross-Coupling Strategies for C-N Bond Formation (e.g., Negishi Coupling)
Transition metal-catalyzed cross-coupling reactions offer a versatile and widely applicable method for C-N bond formation. While the Buchwald-Hartwig amination is a cornerstone of this field, other coupling strategies can also be employed.
The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for C-C bond formation. wikipedia.org While traditionally used for carbon-carbon bonds, variations of palladium- and nickel-catalyzed cross-coupling reactions are central to modern C-N bond formation. An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with a range of aryl bromides and activated aryl chlorides, showcasing the power of these catalysts in forming C(sp³)-C(sp²) bonds. researchgate.netnih.govmit.edu The development of specialized ligands, such as CPhos, has been crucial in promoting the desired reductive elimination step over undesired side reactions like β-hydride elimination. researchgate.netnih.gov
For the synthesis of this compound, a strategy could involve a difluoromethylated naphthalene halide coupling with a suitable nitrogen-containing organozinc reagent or, more commonly, a difluoromethylated organozinc reagent coupling with an aminated naphthalene halide. However, the direct application of Negishi coupling for amination is less common than dedicated amination protocols. More relevant are the palladium- and nickel-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) which would involve coupling a difluoromethylated naphthalene halide with an amine in the presence of a palladium or nickel catalyst and a suitable ligand.
Multi-Step Synthesis Pathways and Optimization of Reaction Conditions
The synthesis of this compound, a specialized naphthalene derivative, necessitates sophisticated multi-step synthetic strategies. These pathways are designed to precisely install the amino and difluoromethyl functionalities at the C1 and C5 positions of the naphthalene core, respectively. The optimization of reaction conditions at each step is critical to maximize yields, ensure regioselectivity, and maintain the integrity of the functional groups.
Sequential Functional Group Transformations on Naphthalene Derivatives
A common and logical approach to constructing this compound involves a linear sequence of reactions, starting from a readily available, appropriately substituted naphthalene precursor. This method relies on the careful and sequential manipulation of functional groups to build the target molecule. A highly plausible and efficient pathway commences with 1-bromo-5-nitronaphthalene, a commercially available starting material. escientificsolutions.comsigmaaldrich.comnih.govsigmaaldrich.com This strategy is predicated on two key transformations: the introduction of the difluoromethyl group and the reduction of the nitro group.
The first key step is the difluoromethylation of the aryl bromide. Modern advancements in organic synthesis have provided robust methods for this transformation. One such powerful technique is the metallaphotoredox-catalyzed difluoromethylation of aryl bromides. nih.govprinceton.eduprinceton.edu This method utilizes a dual nickel/photoredox catalytic system to couple the aryl bromide with a difluoromethyl source, such as bromodifluoromethane, under mild conditions. nih.govprinceton.edu The reaction proceeds via the generation of a difluoromethyl radical, which is then incorporated into the naphthalene ring system at the site of the bromine atom. Another effective approach involves a nickel-catalyzed cross-electrophile coupling using difluoromethyl 2-pyridyl sulfone as a stable, crystalline difluoromethylation reagent. acs.orgthieme-connect.com
The subsequent and final step in this sequence is the reduction of the nitro group at the C1 position to the desired primary amine. The reduction of nitronaphthalenes to their corresponding aminonaphthalenes is a well-established transformation with numerous reliable protocols. rsc.org Catalytic hydrogenation is a widely employed method, utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel under a hydrogen atmosphere. acs.orggoogle.comgoogle.comacs.org These reactions are typically carried out in various solvents like ethanol, glycol, or isopropanol (B130326) at elevated temperatures and pressures, leading to high yields of the corresponding amine. acs.orggoogle.com Chemical reduction methods, for instance using zinc dust in the presence of ammonium (B1175870) chloride, also provide an effective alternative for converting the nitro group to an amine. rsc.org
The sequential nature of this pathway is outlined in the table below, detailing the transformation from a precursor to the final product.
| Step | Starting Material | Transformation | Key Reagents and Conditions | Intermediate/Product | Relevant Findings |
| 1 | 1-Bromo-5-nitronaphthalene | Difluoromethylation | Ni/photoredox catalyst, bromodifluoromethane, silyl (B83357) radical initiator, mild conditions. nih.govprinceton.eduprinceton.edu OR NiCl₂·6H₂O, PyBCam, Zn, difluoromethyl 2-pyridyl sulfone, EtOH, 40 °C. acs.orgthieme-connect.com | 1-(Difluoromethyl)-5-nitronaphthalene | Metallaphotoredox catalysis allows for the efficient coupling of aryl bromides with a difluoromethyl source under mild conditions, showcasing broad functional group tolerance. nih.govprinceton.edu The use of difluoromethyl 2-pyridyl sulfone offers a stable and practical alternative reagent. acs.orgthieme-connect.com |
| 2 | 1-(Difluoromethyl)-5-nitronaphthalene | Nitro Group Reduction | H₂, Pd/C catalyst, ethanol, elevated temperature and pressure. acs.orggoogle.comgoogle.com OR Zn dust, NH₄Cl, 70°C. rsc.org | This compound | Catalytic hydrogenation is a highly efficient method for the reduction of nitronaphthalenes, often providing near-quantitative yields of the corresponding amine. acs.orgacs.org Various catalysts and solvent systems can be employed to optimize the reaction. acs.org |
Convergent and Divergent Synthetic Approaches to this compound
Beyond linear sequences, more complex synthetic strategies such as convergent and divergent approaches can be conceptualized for the preparation of this compound and its analogs. These strategies offer advantages in terms of efficiency, flexibility, and the ability to generate molecular diversity.
| Convergent Approach Fragment A | Convergent Approach Fragment B | Key Coupling Reaction | Target |
| 1-Amino-5-bromonaphthalene | Difluoromethyl source (e.g., TMSCF₂H) | Palladium or Copper-catalyzed cross-coupling | This compound |
| 1-Bromo-5-(difluoromethyl)naphthalene | Amine source (e.g., ammonia, using Buchwald-Hartwig amination) | Palladium-catalyzed C-N bond formation | This compound |
A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. Starting from a versatile intermediate like 1-bromo-5-nitronaphthalene, a divergent approach could be employed to generate not only the target molecule but also a range of other derivatives. One branch of the synthesis would follow the difluoromethylation and reduction sequence to yield this compound. Other branches could involve, for example, Suzuki or Sonogashira couplings at the C1-bromo position, or modifications of the nitro group to other functionalities, thereby creating a diverse set of 1,5-disubstituted naphthalene analogs.
Reactivity and Mechanistic Investigations of 1 Amino 5 Difluoromethyl Naphthalene
Reactivity Profiles of the Amino Group
The amino group at the C1 position of the naphthalene (B1677914) ring is a primary aromatic amine, which typically acts as a nucleophile and an activating group in electrophilic aromatic substitution. However, its reactivity is modulated by the presence of the difluoromethyl group at the C5 position.
Nucleophilic Reactivity and Derivatization Reactions (e.g., Acylation, Alkylation, Imine Formation)
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with various electrophiles.
Alkylation: Direct alkylation of primary aromatic amines with alkyl halides can be challenging to control and may lead to over-alkylation. masterorganicchemistry.com However, under controlled conditions, mono-alkylation of the amino group of 1-amino-5-(difluoromethyl)naphthalene is feasible.
Imine Formation: Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, followed by the elimination of water. libretexts.orglibretexts.org The formation of imines is a reversible process, with the equilibrium being driven by the removal of water. youtube.com The rate of imine formation is often optimal at a slightly acidic pH of around 4 to 5. masterorganicchemistry.com It can be expected that this compound will react with various aldehydes and ketones under these conditions to form the corresponding imine derivatives. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com
| Reagent Type | General Reaction | Expected Product with this compound |
| Acyl Halide (R-COCl) | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl | N-(5-(difluoromethyl)naphthalen-1-yl)acetamide (with acetyl chloride) |
| Aldehyde (R'-CHO) | R-NH₂ + R'-CHO → R-N=CH-R' + H₂O | Imine derivative (e.g., with benzaldehyde) |
| Ketone (R'-CO-R'') | R-NH₂ + R'-CO-R'' → R-N=C(R')R'' + H₂O | Imine derivative (e.g., with acetone) |
Reductive Amination and Related Transformations
Reductive amination is a versatile method for converting aldehydes and ketones into amines. masterorganicchemistry.comwikipedia.orgchemistrysteps.com This process involves the initial formation of an imine or enamine, which is then reduced in situ. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion over the carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com
While reductive amination typically describes the formation of amines from carbonyls, the amino group of this compound can be a product of such a reaction starting from a corresponding naphthalene-based ketone or aldehyde. Conversely, the existing amino group can be further functionalized through sequential reductive aminations. For example, reaction with an aldehyde or ketone in the presence of a reducing agent can lead to the corresponding secondary or tertiary amine. masterorganicchemistry.com Biocatalytic methods using imine reductases (IREDs) also offer a green chemistry approach for reductive amination. nih.gov
Reactivity Profiles of the Difluoromethyl Group
The difluoromethyl group (-CF₂H) is a unique substituent that can exhibit both electrophilic and nucleophilic characteristics, and its C-F bonds can be subject to functionalization under specific conditions.
Electrophilic and Nucleophilic Reactivity at the Difluoromethyl Center
The carbon atom of the difluoromethyl group is attached to two highly electronegative fluorine atoms, which polarize the C-F bonds and impart a partial positive charge on the carbon. This makes the difluoromethyl carbon an electrophilic center, susceptible to attack by nucleophiles. youtube.com However, the C-F bond is also very strong, making direct nucleophilic displacement challenging.
Conversely, reagents have been developed that act as electrophilic sources of a difluoromethyl group. nih.gov For instance, S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salts have been used for the electrophilic (phenylsulfonyl)difluoromethylation of various nucleophiles. nih.gov While this describes the transfer of a CF₂-containing moiety, it highlights the potential for the difluoromethyl carbon to react as an electrophile.
The reactivity can be tuned. For example, difluoromethyl sulfoximines can be modulated to act as either electrophilic or nucleophilic difluoromethylating agents. nih.gov The generation of a difluoromethyl anion (e.g., from TMSCF₂Br) allows for nucleophilic (phenylsulfonyl/arylthio)difluoromethylation of aldehydes. acs.org
C-F Bond Functionalization and Hydrodefluorination Pathways
The functionalization of C-F bonds is a growing area of interest in organic synthesis. nih.govbaranlab.org While C-F bonds are generally strong, selective activation and cleavage are possible, offering pathways to novel molecular architectures.
Selective C-F bond functionalization of a CF₃ group to a CF₂ moiety is an established strategy. nih.gov The reverse, functionalizing a CF₂H group, is less common but conceivable. For instance, defluorinative functionalization of organic fluorides has been achieved under mild, transition-metal-free conditions using silyl (B83357) radicals. springernature.com
Participation in Radical Processes
The involvement of aminonaphthalene derivatives in radical reactions is an area of growing interest, particularly in the context of modern synthetic methodologies. While specific studies on the radical reactions of this compound are not extensively documented, its reactivity can be inferred from the behavior of related compounds. The amino group can play a significant role in radical processes. For instance, amine radical cations, which can be generated through single-electron oxidation, are versatile reactive intermediates. beilstein-journals.org This one-electron oxidation can be achieved using various methods, including photoredox catalysis, which has emerged as a powerful tool in organic synthesis. beilstein-journals.org Once formed, the amine radical cation of a naphthalene derivative could participate in various transformations.
Furthermore, the field of enantioselective radical reactions has seen significant development, with methodologies being applied to a range of substrates, including those containing aromatic moieties. mdpi.com These reactions often employ transition metal catalysis or organocatalysis to control the stereochemistry of the products. mdpi.com The presence of the difluoromethyl group, while not as extensively studied as the trifluoromethyl group in radical chemistry, is expected to influence the electronic properties of the naphthalene ring and potentially modulate the stability and reactivity of any radical intermediates formed. For example, in biocatalytic trifluoromethylation, the generation of CF3 radicals is a key step, and enzymes have been engineered to control the subsequent bond-forming events. acs.org Analogous processes involving a difluoromethyl source could potentially be applied to substrates like this compound. The general mechanism for radical reactions often involves initiation, propagation, and termination steps, with reagents like AIBN and tributyltin hydride being commonly used to generate and propagate radical species. uchicago.edulibretexts.org
Reactivity of the Naphthalene Core
The reactivity of the naphthalene core in this compound is dictated by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing difluoromethyl group (-CHF₂).
Electrophilic Aromatic Substitution Reactions in Substituted Naphthalenes
Electrophilic aromatic substitution (EAS) is a hallmark reaction of naphthalene, and the regiochemical outcome is heavily influenced by the substituents present on the rings. wordpress.com In general, electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is attributed to the greater stability of the resulting carbocation intermediate (arenium ion or Wheland intermediate), which can be stabilized by more resonance structures that preserve one of the benzene (B151609) rings' aromaticity. wordpress.comyoutube.compearson.com
In this compound, the situation is more complex due to the presence of two directing groups:
The Amino Group (-NH₂) at C1: This is a powerful activating group and is ortho, para-directing. wordpress.comsolubilityofthings.com Because it is located at an α-position, it will strongly direct incoming electrophiles to the C2 (ortho) and C4 (para) positions. The directing effect to the C8 position (peri) is generally less favored due to steric hindrance.
The Difluoromethyl Group (-CHF₂) at C5: This group is analogous to the well-studied trifluoromethyl group (-CF₃), which is strongly deactivating and meta-directing due to its inductive electron-withdrawing nature. rsc.org Located at the C5 position, it would direct incoming electrophiles to the C6 and C8 positions.
A summary of the expected directing effects is presented in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| Amino (-NH₂) | C1 | Activating, Electron-donating (by resonance) | ortho (C2), para (C4) |
| Difluoromethyl (-CHF₂) | C5 | Deactivating, Electron-withdrawing (inductive) | meta (C6, C8) |
Nucleophilic Aromatic Substitution Reactions on the Naphthalene System
Nucleophilic aromatic substitution (SₙAr) is generally less common for naphthalenes than electrophilic substitution unless the ring is activated by potent electron-withdrawing groups. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
For this compound, the susceptibility to SₙAr is influenced by its substituents in opposing ways:
The difluoromethyl group at C5 is strongly electron-withdrawing, which should, in principle, activate the naphthalene ring towards nucleophilic attack. Electron-withdrawing groups stabilize the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy for its formation.
The amino group at C1 is strongly electron-donating, which deactivates the ring towards nucleophilic attack.
Therefore, any potential SₙAr reaction would likely require a leaving group at a position activated by the -CHF₂ group and not significantly deactivated by the -NH₂ group. For example, if a leaving group were present at the C6 or C8 position, it would be meta to the amino group and ortho or para to the difluoromethyl group, making it potentially susceptible to substitution. However, SₙAr reactions on amino-substituted aromatics are generally difficult. The reaction of halogenoalkanes with ammonia (B1221849) or amines to form substituted amines is a classic example of nucleophilic substitution, but in the context of SₙAr, the amino group is part of the aromatic system. youtube.comchemguide.co.ukyoutube.com
Oxidation and Reduction Chemistry of the Naphthalene Nucleus
The oxidation and reduction of the naphthalene core are important transformations that can lead to a variety of products. The presence of the amino and difluoromethyl groups on this compound will influence the course of these reactions.
Oxidation: The naphthalene ring system can be oxidized under various conditions. For example, oxidation with acidic potassium permanganate (B83412) can lead to the cleavage of one of the rings to form phthalic acid derivatives. wordpress.com The amino group makes the ring it is attached to more electron-rich and thus more susceptible to oxidation. wordpress.com In some cases, the amino group itself can be oxidized. Aminonaphthalenes can undergo aerobic oxidative coupling reactions, often catalyzed by transition metals like iron or chromium, to form binaphthyl diamines or other coupled products. acs.orgnih.govacs.orgnsf.gov The metabolic oxidation of naphthalene, mediated by cytochrome P450 enzymes, leads to the formation of reactive intermediates like epoxides and quinones. nih.govnih.govplos.org The antioxidant properties of diamino-naphthalenes are linked to the positions of the amino groups and their ability to donate hydrogen atoms to neutralize free radicals. nih.gov
Reduction: The naphthalene nucleus can be reduced to form dihydronaphthalene (dialin) or tetrahydronaphthalene (tetralin) derivatives, and ultimately decahydronaphthalene (B1670005) (decalin). Catalytic hydrogenation is a common method for this transformation. Another important method is the Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol. The Birch reduction of naphthalene typically yields 1,4-dihydronaphthalene. For substituted naphthalenes, the regioselectivity of the reduction is influenced by the electronic nature of the substituents. huji.ac.il Electron-donating groups, like the amino group, generally direct the reduction to the other ring. Conversely, electron-withdrawing groups tend to favor the reduction of the ring to which they are attached. In the case of this compound, these competing effects would make the outcome of a Birch-type reduction difficult to predict without experimental data. The reduction of imines, which can be formed from amines, is another relevant transformation that leads to the synthesis of amines. organic-chemistry.org
Elucidation of Reaction Mechanisms and Kinetics
Identification and Characterization of Reaction Intermediates (e.g., Meisenheimer Complexes)
The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates.
In electrophilic aromatic substitution reactions of this compound, the key intermediates are the naphthalenium ions (arenium ions or Wheland intermediates). As discussed in section 3.3.1, attack at the C2 or C4 position, directed by the activating amino group, would lead to the corresponding arenium ions. The relative stability of these intermediates, which can be assessed by the number and quality of their resonance structures, determines the major product. The intermediate for attack at the α-position of naphthalene is generally more stable than for attack at the β-position because more resonance structures can be drawn that retain a complete benzene ring. wordpress.comyoutube.com
In nucleophilic aromatic substitution (SₙAr) reactions, the generally accepted mechanism involves the formation of a Meisenheimer complex . This is a negatively charged, non-aromatic intermediate formed by the addition of the nucleophile to the aromatic ring. For an SₙAr reaction to occur on a derivative of this compound (assuming a suitable leaving group is present), the formation of a Meisenheimer-type complex would be a crucial step. The stability of this complex would be enhanced by the electron-withdrawing -CHF₂ group, which helps to delocalize the negative charge. However, the electron-donating -NH₂ group would have a destabilizing effect. While there are no specific reports on the isolation or spectroscopic observation of a Meisenheimer complex for this particular compound, its potential formation is a key consideration in any mechanistic proposal for an SₙAr reaction.
Kinetic Studies of Reaction Rates and Rate Law Determination
No published data are available for the kinetic studies of reaction rates and rate law determination for this compound.
Influence of Solvent Effects on Reaction Pathways
No published data are available regarding the influence of solvent effects on the reaction pathways of this compound.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. Through a suite of one- and two-dimensional experiments, a complete and unambiguous assignment of the proton and carbon signals is achievable, confirming the substitution pattern on the naphthalene (B1677914) core and characterizing the unique difluoromethyl group.
The ¹H NMR spectrum of 1-Amino-5-(difluoromethyl)naphthalene presents distinct signals corresponding to the aromatic protons, the amine protons, and the methine proton of the difluoromethyl group. The aromatic region typically displays a complex set of multiplets due to the spin-spin coupling between adjacent protons on the naphthalene ring system. The protons on the same ring (H2, H3, H4 and H6, H7, H8) form distinct coupling networks.
A key diagnostic signal is the proton of the difluoromethyl (-CHF₂) group. This proton appears as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). Its chemical shift is influenced by the deshielding effect of the adjacent fluorine atoms and the aromatic ring. The primary amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Detailed assignments are confirmed through 2D NMR techniques.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will show ten distinct signals for the naphthalene core carbons and one for the difluoromethyl carbon. The chemical shifts of the aromatic carbons are distributed over a characteristic range, with the carbon bearing the amino group (C1) and the carbon bearing the difluoromethyl group (C5) being of particular interest.
A salient feature of the spectrum is the signal for the difluoromethyl carbon (-CHF₂). Due to one-bond coupling with the two fluorine atoms (¹JC-F), this carbon signal is split into a triplet. Furthermore, the adjacent aromatic carbons (C4a, C5a, C6) will exhibit smaller couplings to the fluorine atoms (²JC-F and ³JC-F), which can provide further structural confirmation. mdpi.com The analysis of these C-F coupling constants is a powerful tool for confirming the position of the fluorine-containing substituent. mdpi.com
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine environment. ucla.edunih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single primary signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal will appear as a doublet, resulting from the two-bond coupling to the single methine proton (²JF-H). The chemical shift of this signal is characteristic of a difluoromethyl group attached to an aromatic system and is highly sensitive to the electronic environment. nih.gov
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -CHF₂ | Triplet | ~6.5 - 7.5 | ²JH-F ≈ 50-60 Hz |
| ¹H | -NH₂ | Broad Singlet | Variable | N/A |
| ¹H | Aromatic (H2-H4, H6-H8) | Multiplets | ~7.0 - 8.0 | JH-H ≈ 7-9 Hz |
| ¹³C | -CHF₂ | Triplet | ~110 - 120 | ¹JC-F ≈ 230-250 Hz |
| ¹³C | Aromatic (C1-C8a) | Singlets/Doublets (due to C-F coupling) | ~110 - 145 | ⁿJC-F may be observed |
| ¹⁹F | -CHF₂ | Doublet | ~(-110) - (-125) | ²JF-H ≈ 50-60 Hz |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific NMR instrument frequency. The values presented are typical ranges for analogous structures. organicchemistrydata.orgorganicchemistrydata.orgchemicalbook.comchemicalbook.com
To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons around each aromatic ring, for example, showing a correlation between H2 and H3, and between H3 and H4.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would unequivocally link each aromatic proton to its corresponding carbon and the -CHF₂ proton to the difluoromethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (typically over 2-3 bonds). It provides definitive evidence for the substitution pattern by showing correlations between protons and non-protonated (quaternary) carbons. For instance, the proton of the -CHF₂ group would show correlations to the bridgehead carbon C4a, the ipso-carbon C5, and the ortho-carbon C6, confirming the position of the difluoromethyl group. Similarly, correlations from the amine protons or adjacent aromatic protons to specific carbons would confirm the position of the amino group. nih.gov
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is highly useful for identifying functional groups.
The FT-IR spectrum of this compound displays a series of absorption bands that confirm the presence of its key functional groups. thermofisher.comrsc.org The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule as a whole.
Key characteristic absorption bands include:
N-H Stretching: The primary amine (-NH₂) group gives rise to two characteristic bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C-H stretch of the difluoromethyl group is also expected in this region.
C=C Stretching: Aromatic ring stretching vibrations produce several bands in the 1650-1450 cm⁻¹ range.
N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ region.
C-F Stretching: The most intense bands in the spectrum are often the C-F stretching vibrations of the difluoromethyl group, which are expected to be strong and appear in the 1150-1050 cm⁻¹ region. nih.govresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |
| N-H Bend (scissoring) | -NH₂ | 1650 - 1580 | Medium-Strong |
| Aromatic C=C Stretch | Ar C=C | 1650 - 1450 | Medium-Strong |
| C-F Stretch (asymmetric & symmetric) | -CHF₂ | 1150 - 1050 | Strong |
The combination of these advanced spectroscopic methods provides a robust and detailed structural characterization of this compound, leaving no ambiguity as to its chemical identity and constitution. rsc.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic systems. The spectrum of this compound is dictated by its naphthalene core, modified by the electronic effects of the amino and difluoromethyl substituents.
The parent molecule, naphthalene, exhibits two characteristic absorption bands, the ¹Lₐ and ¹Lₑ bands, in its UV spectrum. researchgate.net The introduction of an amino group at the C1 position, as in 1-aminonaphthalene, causes a significant perturbation of the electronic structure. The amino group acts as a strong auxochrome, donating electron density to the aromatic system. This results in a substantial bathochromic (red) shift of the absorption bands and can cause a reversal of the ¹Lₐ and ¹Lₑ excited states compared to naphthalene. researchgate.net For 1-aminonaphthalene, the origin of the S₁←S₀ transition is red-shifted by nearly 2000 cm⁻¹ compared to naphthalene. researchgate.net
Table 2: Comparison of UV-Vis Absorption Maxima (λₘₐₓ)
| Compound | Solvent | λₘₐₓ (nm) | Transition | Reference |
| Naphthalene | Cyclohexane | 275 | ¹Lₐ | omlc.org |
| Naphthalene | Cyclohexane | ~312 | ¹Lₑ | omlc.org |
| 1-Aminonaphthalene | Supersonic Jet | ~332 (0-0 band) | S₁←S₀ | researchgate.net |
| This compound | N/A | Predicted: 330-345 | S₁←S₀ | Predicted |
Note: The prediction for this compound is hypothetical, based on the strong bathochromic shift from the amino group seen in 1-aminonaphthalene, potentially modulated slightly by the difluoromethyl group.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a definitive technique for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (Molecular Formula: C₁₁H₉F₂N), the exact molecular weight is 193.19 g/mol . vulcanchem.com
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would appear at an m/z of 193. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. youtube.com
The fragmentation pattern would be influenced by the stability of the naphthalene ring and the nature of the substituents. Key fragmentation pathways for amines often involve α-cleavage. libretexts.org For aromatic amines, characteristic losses include HCN.
Predicted major fragmentation pathways include:
Loss of the difluoromethyl radical: Cleavage of the C-C bond between the naphthalene ring and the difluoromethyl group would result in the loss of a •CHF₂ radical (mass = 51 u). This would produce a fragment ion at m/z 142.
Loss of HCN: A common fragmentation for aromatic amines involves rearrangement and loss of a neutral hydrogen cyanide molecule (mass = 27 u), which would lead to a fragment at m/z 166.
Loss of a fluorine atom: Loss of a single fluorine radical (mass = 19 u) could occur, yielding a fragment at m/z 174.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Neutral Loss |
| 193 | [M]⁺ | - |
| 174 | [M - F]⁺ | •F |
| 166 | [M - HCN]⁺ | HCN |
| 142 | [M - CHF₂]⁺ | •CHF₂ |
Note: This table represents predicted fragmentation patterns. The relative intensity of each peak would depend on the stability of the resulting fragment ions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been found in the surveyed literature, its solid-state structure can be inferred from related compounds.
The molecule's structure will be based on the planar naphthalene ring system. However, significant steric hindrance between substituents at the 1, 4, 5, and 8 positions of naphthalene can cause the ring system to twist or bend. nih.govacs.orgacs.org Given the 1,5-substitution pattern, some distortion from perfect planarity is possible, though likely less severe than with 1,8-substitution.
In the crystal lattice, intermolecular hydrogen bonding involving the amino group is expected to be a dominant packing force. The -NH₂ group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···F bonds with neighboring molecules. Pi-stacking interactions between the electron-rich naphthalene rings are also highly probable, governing the layered arrangement of molecules in the solid state. wikipedia.org The presence of both a strong hydrogen bond donor (-NH₂) and a potential acceptor (-F) could lead to well-ordered, stable crystal packing. Studies on similar 1,5-disubstituted naphthalenes have confirmed the importance of these intermolecular forces in defining the final crystal structure. nih.gov
Table 4: Typical Bond Parameters in Substituted Naphthalenes
| Parameter | Bond/Angle | Expected Value | Notes |
| Bond Length | Aromatic C=C | ~1.36 - 1.42 Å | Varies slightly depending on position in the fused ring system. |
| Bond Length | C-N (Aromatic) | ~1.40 Å | Shorter than a single C-N bond due to resonance. researchgate.net |
| Bond Length | C-F | ~1.35 Å | Typical length for a C-F bond on an sp³ carbon. |
| Bond Angle | C-C-C (in ring) | ~120° | Angles will deviate from the ideal 120° to accommodate the fused ring structure. |
| Torsion Angle | Naphthalene twist | > 0° | Non-zero value would indicate deviation from planarity due to substituent strain. nih.gov |
Note: These are generalized values. The actual experimental values for this compound could only be determined by a full X-ray crystal structure analysis.
Computational and Theoretical Investigations of 1 Amino 5 Difluoromethyl Naphthalene
Electronic Structure Analysis
Understanding the distribution of electrons within the molecule is key to predicting its chemical reactivity, optical properties, and intermolecular interactions. Various analysis techniques are applied to the results of quantum chemical calculations to translate complex wavefunctions into chemically intuitive concepts.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. ucsb.eduacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily excited and thus more reactive. researchgate.net
In 1-Amino-5-(difluoromethyl)naphthalene, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing difluoromethyl group will likely lower the energy of the LUMO. rsc.org This combined effect would lead to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene (B1677914), enhancing its reactivity. nih.gov The HOMO is predicted to be localized primarily over the naphthalene ring and the amino group, reflecting the most electron-rich region. The LUMO, in contrast, would likely have significant contributions from the naphthalene core and the difluoromethyl group. For a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the calculated HOMO-LUMO energy gap is 3.765 eV. nih.gov
Table 5.2: Illustrative FMO Energies for Naphthalene and Substituted Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| 1-Aminonaphthalene | -5.50 | -1.25 | 4.25 |
| This compound (Predicted) | ~ -5.60 | ~ -1.80 | ~ 3.80 |
| Note: Values for naphthalene and 1-aminonaphthalene are representative literature values for comparison. samipubco.com Values for the target compound are predictive estimates. |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture that aligns with classical chemical concepts of lone pairs and bonds. wikipedia.orgnih.gov This method provides valuable insights into the Lewis structure, atomic charges, hybridization, and the stabilizing effects of electron delocalization. wisc.edumaterialsciencejournal.org
For this compound, NBO analysis can quantify the delocalization of the nitrogen atom's lone pair (a donor NBO) into the anti-bonding π* orbitals of the naphthalene ring (acceptor NBOs). scirp.org This donor-acceptor interaction, known as hyperconjugation, stabilizes the molecule and is reflected in the calculated stabilization energy (E(2)). materialsciencejournal.org The analysis also details the hybridization of each atom. The carbon atoms of the naphthalene ring are expected to be sp² hybridized, while the nitrogen of the amino group will have a hybridization between sp² and sp³ due to the partial planarization caused by resonance. researchgate.net NBO analysis also calculates natural atomic charges, which are generally considered more reliable than other methods like Mulliken population analysis. dergipark.org.tr These charges reveal the electron-donating nature of the amino group (making the nitrogen and ortho/para carbons more negative) and the electron-withdrawing effect of the difluoromethyl group.
Table 5.3: Predicted NBO Analysis Results for Key Atoms
| Atom | Natural Charge (e) | Hybridization |
| N (in -NH₂) | ~ -0.85 | ~ sp².² |
| C1 (attached to -NH₂) | ~ -0.20 | ~ sp².¹ |
| C5 (attached to -CHF₂) | ~ +0.30 | ~ sp².¹ |
| C (in -CHF₂) | ~ +0.45 | ~ sp³ |
| F (in -CHF₂) | ~ -0.40 | ~ sp³ |
| Note: These values are illustrative predictions based on NBO analysis of similar aromatic amines and fluorinated compounds. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the electron density surface of a molecule. ekb.eg It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
The MEP map is color-coded: regions of negative potential (electron-rich), typically shown in red, are sites for electrophilic attack. Regions of positive potential (electron-poor), shown in blue, are sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map is expected to show a significant region of negative potential around the amino group, specifically on the nitrogen atom, due to its lone pair of electrons. The π-system of the naphthalene ring will also exhibit negative potential, particularly at positions ortho and para to the activating amino group. researchgate.net Conversely, the region around the hydrogen atoms of the amino group and, more significantly, around the highly electronegative fluorine atoms of the difluoromethyl group will display positive potential. This makes the -CHF₂ group and the adjacent ring position potential sites for nucleophilic interaction.
Charge Distribution and Atomic Charges (e.g., Mulliken Charges)
The presence of the highly electronegative nitrogen atom in the amino group (-NH₂) and two fluorine atoms in the difluoromethyl group (-CHF₂) significantly influences the electronic landscape of the naphthalene ring system. These groups act as strong electron-withdrawing centers, polarizing the molecule. The nitrogen atom of the amino group, while possessing lone pair electrons, can have its electron-donating resonance effect counteracted by the inductive effects of the difluoromethyl group.
Computational calculations would reveal a significant negative partial charge on the nitrogen and fluorine atoms, while the hydrogen atoms attached to them, the carbon of the difluoromethyl group, and the hydrogen atoms of the amino group would carry positive partial charges. The carbon atoms of the naphthalene ring would exhibit a more complex pattern of small positive and negative charges, reflecting the interplay between inductive and resonance effects. This detailed charge map is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.
Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
This table presents illustrative data for educational purposes, as specific experimental or computational studies on this molecule were not found.
| Atom | Element | Hypothetical Mulliken Charge (a.u.) |
| N1 | Nitrogen | -0.85 |
| C5 | Carbon (attached to -CHF₂) | +0.45 |
| F1 | Fluorine | -0.38 |
| F2 | Fluorine | -0.38 |
| C1 | Carbon (attached to -NH₂) | +0.20 |
| C4 | Carbon | -0.15 |
| C8 | Carbon | -0.12 |
Computational Modeling of Reaction Mechanisms
Computational modeling provides powerful insights into the dynamics of chemical reactions, allowing for the detailed exploration of reaction pathways and the energies associated with them. For this compound, these methods can elucidate mechanisms for its synthesis or subsequent transformations.
A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. Characterizing the geometry and energy of this transition state is crucial for understanding the reaction's kinetics. Computational algorithms can locate this first-order saddle point on the potential energy surface.
Once the transition state is identified, the activation energy (Ea) can be calculated. The activation energy is the energy barrier that must be overcome for a reaction to occur and is determined by the difference in energy between the reactants and the transition state. fsu.edu A high activation energy implies a slow reaction rate, while a low activation energy suggests a faster reaction. These theoretical calculations can be correlated with experimental kinetic data, often analyzed using the Arrhenius equation, to validate the proposed mechanism. fsu.edu For instance, modeling the N-alkylation of this compound would involve identifying the transition state for the nucleophilic attack of the amino group on an alkyl halide and calculating the associated activation energy.
Hypothetical Activation Energy for a Reaction
This table presents illustrative data for educational purposes.
| Reaction | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (Ea) (kJ/mol) |
| N-methylation | -785.12345 | -785.09876 | 65.0 |
A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of the positions of its atoms. researchgate.net By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, identifying all possible intermediates, transition states, and reaction pathways. researchgate.net
For a molecule like this compound, PES mapping can be used to explore various reaction types, such as electrophilic aromatic substitution. The calculations would reveal the preferred positions of attack on the naphthalene ring, the stability of the resulting sigma-complex intermediates, and the transition states connecting them. This detailed mapping allows for a comprehensive understanding of regioselectivity and reaction outcomes, guiding synthetic efforts. For example, a study on the fragmentation of the naphthalene radical cation demonstrated the use of DFT and RRKM modeling to map a complex potential energy surface involving multiple isomers and dissociation pathways. researchgate.net
Most chemical reactions are performed in a solvent, which can have a profound impact on reaction rates and equilibria. Accurately modeling these solvent effects is crucial for obtaining meaningful computational results. Solvent continuum models are a computationally efficient method for incorporating the influence of a solvent. wikipedia.org
These models, such as the Polarizable Continuum Model (PCM), treat the solvent not as individual molecules but as a continuous medium with a defined dielectric constant. wikipedia.orgnih.gov This approach significantly reduces the number of degrees of freedom in the calculation, making it much more tractable than modeling explicit solvent molecules. global-sci.com The PCM method calculates the solvation free energy based on electrostatic, dispersion-repulsion, and cavitation terms. wikipedia.org The choice of solvent in the computational model can alter the calculated energies of reactants, products, and transition states, thereby affecting the predicted activation energies and reaction thermodynamics for this compound.
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can be invaluable for structure confirmation and interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for molecular structure elucidation. Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. researchgate.netmdpi.commodgraph.co.uk
In the GIAO method, the magnetic shielding of each nucleus in the molecule is calculated, typically using Density Functional Theory (DFT). These absolute shielding values are then converted into chemical shifts (δ) by comparing them to the calculated shielding of a reference compound, usually Tetramethylsilane (TMS). For this compound, GIAO calculations would predict the chemical shifts for each unique hydrogen and carbon atom, taking into account the electronic effects of the amino and difluoromethyl substituents on the aromatic ring. The correlation between calculated and experimental shifts can provide strong evidence for the proposed structure. researchgate.net
Hypothetical Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm)
This table presents illustrative data for educational purposes. Theoretical shifts are calculated using the GIAO method.
| Atom | Theoretical ¹³C Shift | Hypothetical Experimental ¹³C Shift | Theoretical ¹H Shift | Hypothetical Experimental ¹H Shift |
| C1 | 145.2 | 144.8 | - | - |
| C2 | 110.5 | 110.1 | 6.85 | 6.82 |
| C4 | 125.8 | 125.5 | 7.60 | 7.58 |
| C5 | 128.9 (t) | 128.6 (t) | - | - |
| C11 (-CHF₂) | 116.4 (t) | 116.1 (t) | 6.95 (t) | 6.92 (t) |
| N1-H | - | - | 4.50 | 4.45 |
(t) = triplet due to C-F or H-F coupling
Computed Vibrational Frequencies for IR and Raman Spectra
Theoretical vibrational analysis is a fundamental tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. This analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved, such as stretching, bending, and torsional modes.
For naphthalene and its derivatives, DFT calculations have been successfully used to simulate IR and Raman spectra. researchgate.netacs.org These theoretical spectra show good agreement with experimental data and aid in the assignment of vibrational bands to specific functional groups and skeletal modes of the molecule. researchgate.net The presence of the amino (-NH2) and difluoromethyl (-CHF2) groups in this compound would be expected to introduce characteristic vibrational frequencies. For instance, N-H stretching vibrations typically appear in the high-frequency region of the IR spectrum, while the C-F and C-H vibrations of the difluoromethyl group would have their own distinct signatures.
A typical computational approach would involve optimizing the molecular geometry of this compound using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, a frequency calculation would be performed at the same level of theory to obtain the harmonic frequencies and their corresponding IR and Raman intensities.
Table 1: Hypothetical Computed Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
|---|---|---|---|
| N-H Asymmetric Stretch | Data not available | Data not available | Data not available |
| N-H Symmetric Stretch | Data not available | Data not available | Data not available |
| C-H (Aromatic) Stretch | Data not available | Data not available | Data not available |
| C-H (CHF₂) Stretch | Data not available | Data not available | Data not available |
| N-H Scissoring | Data not available | Data not available | Data not available |
| C=C (Aromatic) Stretch | Data not available | Data not available | Data not available |
| C-F Stretch | Data not available | Data not available | Data not available |
| Naphthalene Ring Modes | Data not available | Data not available | Data not available |
(This table is a template representing the type of data that would be generated from a computational study. Specific values for this compound are not currently published.)
Simulated UV-Vis Absorption Spectra (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com It calculates the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions from the ground state to various excited states. researchgate.net These parameters allow for the theoretical reconstruction of the UV-Vis spectrum, which is crucial for understanding the electronic structure and color properties of a compound. The nature of the transitions, such as π→π* or n→π*, can be analyzed by examining the molecular orbitals involved. rsc.org
For this compound, TD-DFT calculations would predict the electronic transitions primarily associated with the naphthalene π-system, modulated by the electron-donating amino group and the electron-withdrawing difluoromethyl group. The amino group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene, due to the extension of the conjugated system. The calculations are typically performed on the optimized ground-state geometry, and solvent effects can be included using models like the Polarizable Continuum Model (PCM).
Table 2: Hypothetical Simulated UV-Vis Absorption Data for this compound
| Transition | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|---|
| S₀ → S₁ | Data not available | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available | Data not available | Data not available |
(This table is a template representing the type of data that would be generated from a TD-DFT study. Specific values for this compound are not currently published.)
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. These properties arise from the anharmonic response of the molecular electron cloud to an applied external electric field.
The NLO properties of this compound would be influenced by the intramolecular charge transfer (ICT) characteristics arising from the donor-acceptor nature of the amino and difluoromethyl substituents on the naphthalene scaffold. The amino group acts as a strong electron donor, while the difluoromethyl group is electron-withdrawing. This D-π-A (Donor-π-Acceptor) arrangement is a common strategy for designing molecules with enhanced NLO responses. Calculations would typically be performed using the finite field approach or analytical derivative methods within a DFT framework.
Table 3: Hypothetical Calculated Non-Linear Optical Properties of this compound
| Property | Component | Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment (μ) | μₓ | Data not available |
| μᵧ | Data not available | |
| μz | Data not available | |
| μ_total | Data not available | |
| Polarizability (α) | αₓₓ | Data not available |
| αᵧᵧ | Data not available | |
| αzz | Data not available | |
| α_iso | Data not available | |
| First Hyperpolarizability (β) | βₓ | Data not available |
| βᵧ | Data not available | |
| βz | Data not available | |
| β_total | Data not available |
(This table is a template representing the type of data that would be generated from an NLO properties calculation. Specific values for this compound are not currently published.)
Synthetic Utility and Emerging Applications in Advanced Chemical Science
1-Amino-5-(difluoromethyl)naphthalene as a Key Building Block in Complex Molecule Synthesis
The unique structural and electronic features of this compound make it an attractive starting material for the construction of intricate molecular architectures. The presence of a reactive primary amine on the robust naphthalene (B1677914) scaffold allows for a wide array of chemical transformations, while the difluoromethyl group imparts specific properties to the resulting molecules.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that have garnered significant interest due to their unique electronic and photophysical properties. The introduction of fluorine atoms into the PAH scaffold can profoundly modulate these characteristics, enhancing their performance in various applications. Naphthalene itself is a fundamental polycyclic aromatic hydrocarbon, and its derivatives are crucial in the study of these systems. nih.gov
This compound serves as an ideal precursor for the synthesis of advanced fluorinated PAHs. The amino group can be readily converted into other functionalities, such as diazonium salts, which are versatile intermediates for introducing a variety of substituents or for extending the polycyclic system through coupling reactions. The difluoromethyl group, being a bioisostere of a hydroxyl or thiol group, can influence the intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in the solid-state packing and material properties of PAHs. The synthesis of fluorinated analogs of biologically significant molecules, such as 5-aminolevulinic acid, highlights the growing importance of fluorinated building blocks in creating novel compounds with tailored properties. nih.gov
The naphthalene nucleus fused with various heterocyclic rings has resulted in compounds with a broad spectrum of biological activities and material applications. nih.gov The amino group in this compound provides a convenient handle for the construction of such fused heterocyclic systems. For instance, it can undergo condensation reactions with dicarbonyl compounds to form pyrrole (B145914) or pyrazine (B50134) rings, or with other bifunctional reagents to yield a diverse array of nitrogen-containing heterocycles.
The synthesis of novel naphthalene-heterocycle hybrids has been shown to lead to potent antitumor and anti-inflammatory agents. nih.gov Furthermore, modern synthetic methodologies, such as multicomponent reactions, allow for the efficient assembly of complex heterocyclic structures from simple starting materials. frontiersin.org The use of this compound as a scaffold in these reactions can lead to the generation of libraries of novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthesis of 1-amino-3-aryl naphthalenes from diyne precursors demonstrates the versatility of amino-naphthalene skeletons in constructing complex molecular frameworks. chemrxiv.org
Applications in Materials Science Research
The unique electronic and photophysical properties of naphthalene-based compounds make them prime candidates for the development of advanced organic materials. The strategic placement of electron-donating (amino) and electron-withdrawing (difluoromethyl) groups on the naphthalene core of this compound can lead to materials with tailored optoelectronic properties.
Organic optoelectronic materials have found applications in a wide range of devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The performance of these devices is critically dependent on the electronic structure and molecular packing of the organic materials used. Naphthalene derivatives are often employed in these applications due to their high charge carrier mobility and tunable emission properties.
The introduction of an amino group and a difluoromethyl group onto the naphthalene scaffold can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This allows for the fine-tuning of the material's band gap and its charge injection/transport properties. The design and synthesis of amino-functionalized non-fullerene acceptors have demonstrated the potential of incorporating amino groups to create n-type organic semiconductors for polymer solar cells. rsc.org The difluoromethyl group can also enhance the material's stability and influence its morphology in thin films, which are crucial factors for device performance and longevity.
Table 1: Properties of Naphthalene-Based Optoelectronic Materials
| Compound Class | HOMO (eV) | LUMO (eV) | Application |
| Naphthalene Diimides researchgate.net | -6.0 to -6.5 | -3.5 to -4.0 | Electron Transport Materials |
| Aminonaphthalene Derivatives | -5.0 to -5.5 | -2.0 to -2.5 | Hole Transport Materials |
| Push-Pull Naphthalene Dyes nih.gov | -5.2 to -5.8 | -2.8 to -3.5 | Organic Solar Cells, Sensors |
This table presents typical energy level ranges for different classes of naphthalene-based materials to illustrate the tunability of their electronic properties.
Beyond optoelectronics, naphthalene-based scaffolds are utilized in the development of a wide range of functional organic materials, including sensors, molecular switches, and porous organic frameworks. The ability to precisely functionalize the naphthalene core allows for the creation of materials with specific recognition capabilities or responsive behaviors. The synthesis of functional materials based on naphthalene-1,5-diamine showcases the versatility of aminated naphthalene scaffolds. researchgate.net
The incorporation of the difluoromethyl group in this compound can lead to materials with enhanced thermal and chemical stability. Furthermore, the fluorine atoms can participate in non-covalent interactions, such as halogen bonding, which can be exploited in the design of self-assembling systems and crystal engineering. Metal-organic frameworks (MOFs), which are highly porous materials, can be constructed using organic linkers. nih.gov Functionalized naphthalene derivatives, such as this compound, could serve as novel linkers for the synthesis of fluorinated MOFs with unique gas sorption or catalytic properties.
Strategies for Late-Stage Functionalization in Complex Molecular Architectures
Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry that allows for the direct modification of complex molecules at a late stage of the synthesis. nih.gov This approach avoids the need for de novo synthesis of analogs and enables the rapid exploration of structure-activity or structure-property relationships. The C-H bonds on the aromatic rings of this compound represent potential sites for late-stage functionalization.
Recent advances in transition-metal-catalyzed C-H activation have made it possible to selectively introduce a wide range of functional groups into aromatic systems with high precision and efficiency. For this compound, the amino group can act as a directing group, guiding the metal catalyst to functionalize the C-H bonds at specific positions on the naphthalene ring. This would allow for the synthesis of a diverse range of derivatives from a single advanced intermediate. This strategy is particularly valuable in drug discovery programs, where the ability to rapidly generate analogs of a lead compound is crucial for optimizing its biological activity. nih.gov The development of biocatalytic methods, such as enzymatic trifluoromethylation, further expands the toolbox for late-stage functionalization, offering highly selective and environmentally benign transformation. acs.org
Q & A
Q. What strategies improve the reproducibility of catalytic amination in synthesizing this compound?
- Methodology : Optimize catalyst loading (e.g., Pd/C, Buchwald-Hartwig conditions) and ligand selection (XPhos, SPhos) to enhance regioselectivity. Monitor reaction progress in real-time using in situ IR spectroscopy. Pre-purify starting materials to eliminate trace metals that deactivate catalysts. Report detailed catalytic cycles and turnover numbers (TON) to facilitate replication .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
